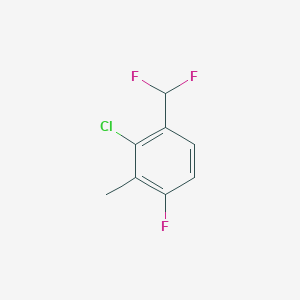
2-Chloro-1-(difluoromethyl)-4-fluoro-3-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(difluoromethyl)-4-fluoro-3-methylbenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of chlorine, fluorine, and difluoromethyl groups attached to a benzene ring
Preparation Methods
The synthesis of 2-Chloro-1-(difluoromethyl)-4-fluoro-3-methylbenzene can be achieved through several synthetic routes. One common method involves the halogenation of 3-methylbenzene (toluene) followed by the introduction of difluoromethyl and fluorine groups. The reaction conditions typically involve the use of halogenating agents such as chlorine and fluorine gases, along with catalysts to facilitate the reactions. Industrial production methods may involve large-scale halogenation processes with controlled reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-Chloro-1-(difluoromethyl)-4-fluoro-3-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction Reactions: Reduction can lead to the removal of halogen atoms, resulting in the formation of simpler hydrocarbons. Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. .
Scientific Research Applications
2-Chloro-1-(difluoromethyl)-4-fluoro-3-methylbenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals
Mechanism of Action
The mechanism of action of 2-Chloro-1-(difluoromethyl)-4-fluoro-3-methylbenzene involves its interaction with specific molecular targets. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects .
Comparison with Similar Compounds
2-Chloro-1-(difluoromethyl)-4-fluoro-3-methylbenzene can be compared with similar compounds such as:
2-Chloro-1,1-difluoroethane: A haloalkane with similar halogenation but different structural properties.
2-Chloro-1,1,2-trifluoroethyl difluoromethyl ether: Another halogenated compound with distinct applications and properties. The uniqueness of this compound lies in its specific combination of halogen atoms and the resulting chemical properties, which make it suitable for various specialized applications.
Properties
Molecular Formula |
C8H6ClF3 |
|---|---|
Molecular Weight |
194.58 g/mol |
IUPAC Name |
2-chloro-1-(difluoromethyl)-4-fluoro-3-methylbenzene |
InChI |
InChI=1S/C8H6ClF3/c1-4-6(10)3-2-5(7(4)9)8(11)12/h2-3,8H,1H3 |
InChI Key |
LCJUIARMURICSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)C(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















